Mesembrine-d3
Description
Rationale for the Synthesis and Application of Deuterated Mesembrine (B35894) Analogues
The synthesis of deuterated analogues of Mesembrine, such as Mesembrine-d3, is driven by the need for a reliable internal standard in analytical methodologies. In quantitative analysis using techniques like mass spectrometry, an internal standard is a compound added in a known amount to a sample to correct for variations during sample processing and analysis. clearsynth.com A deuterated analogue is an ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated (endogenous) compound being analyzed. clearsynth.com This ensures that it behaves similarly during extraction, chromatography, and ionization, but its different mass allows it to be distinguished by the mass spectrometer. clearsynth.com
The use of this compound as an internal standard is particularly important for the accurate quantification of Mesembrine in complex matrices such as plant extracts or biological fluids. This precision is critical for quality control of herbal products containing Sceletium tortuosum and for pharmacokinetic research. frontiersin.orgbiorxiv.org
Overview of Mesembrine-Type Alkaloid Research Context
Mesembrine-type alkaloids are a class of psychoactive compounds naturally found in plants of the Sceletium genus, most notably Sceletium tortuosum (also known as Kanna or Kougoed). frontiersin.orgnih.gov This plant has a long history of traditional use by the Khoisan people of Southern Africa for mood elevation and stress relief. nih.govbioresscientia.com
Scientific research into Mesembrine-type alkaloids began in the 20th century and has focused on their isolation, structural elucidation, and chemical synthesis. frontiersin.orgresearchgate.net The primary alkaloids of interest include Mesembrine, Mesembrenone (B1676307), Mesembranol, and Δ⁷-Mesembrenone. frontiersin.orgsceletium.com The alkaloid profile of Sceletium species can vary significantly depending on factors like the specific species, geographical location, and processing methods, such as fermentation. sceletium.comscielo.org.za This variability underscores the need for robust analytical methods to ensure the quality and consistency of commercial products. frontiersin.orgbiorxiv.org Much of the recent research has been driven by the growing commercial interest in Sceletium tortuosum as a constituent in phytopharmaceutical products. frontiersin.orgbiorxiv.org
Properties
CAS No. |
1346600-05-2 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
292.393 |
IUPAC Name |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
InChI Key |
DAHIQPJTGIHDGO-UXJJITADSA-N |
SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Synonyms |
(3aS,7aS)-3a-(3,4-Dimethoxyphenyl)octahydro-1-(methyl-d3)-6H-indol-6-one; 4α,9α-Mesembrine-d3; (3aS-cis)-3a-(3,4-Dimethoxyphenyl)octahydro-1-_x000B_(methyl-d3)-6H-indol-6-one; (-)-Mesembranone-d3; (-)-Mesembrine-d3; Mesembranone-d3; Mesembrin-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Mesembrine D3
General Principles of Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules is a fundamental process in medicinal chemistry and analytical sciences. rsc.org This substitution can be achieved through two primary strategies: direct exchange of hydrogen for deuterium on an existing molecular scaffold or the construction of the molecule from deuterated building blocks. researchgate.net
Hydrogen-Deuterium Exchange (HDE) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This method is often preferred for late-stage labeling of a molecule, as it avoids the need to redesign a complex synthetic pathway. rsc.orgacs.org
The feasibility and regioselectivity of HDE reactions are highly dependent on the lability of the C-H bond and the reaction conditions. The process can be facilitated by various catalysts. wikipedia.org
Acid/Base Catalysis : Protons in positions alpha to a carbonyl group (enolizable protons) or other acidic protons can be exchanged for deuterium by treatment with a deuterium source, such as deuterium oxide (D₂O), under acidic or basic conditions. libretexts.org The pH of the solution is a critical parameter, with the minimum exchange rate for protein amide hydrogens, for example, occurring around pH 2.6. wikipedia.org
Metal Catalysis : Transition metal catalysts, such as iridium, rhodium, palladium, or platinum, can activate otherwise non-labile C-H bonds, facilitating their exchange with deuterium. acs.orgsnnu.edu.cnmdpi.com These methods can offer high regioselectivity. For instance, iridium-based catalysts have been developed for the specific ortho-deuteration of aromatic rings containing directing groups. acs.org Photocatalytic methods using inexpensive deuterium sources like D₂O are also emerging as a mild and selective platform for deuteration. rsc.orgchemrxiv.org
Table 1: Overview of Hydrogen-Deuterium Exchange (HDE) Methodologies
| Catalyst Type | Deuterium Source | Typical Substrates/Positions | Key Features |
|---|---|---|---|
| Acid/Base | D₂O, CD₃OD | Protons alpha to carbonyls, acidic N-H, O-H | Simple conditions; limited to labile protons. libretexts.org |
| Transition Metal (e.g., Ir, Pd) | D₂O, D₂ gas | Directed C(sp²)-H bonds, C(sp³)-H bonds | High regioselectivity; mild conditions possible. acs.orgsnnu.edu.cn |
| Photocatalysis | D₂O | α-thio C(sp³)-H bonds, various activated C-H | Mild reaction conditions; high regioselectivity. rsc.orgchemrxiv.org |
An alternative to HDE is the de novo synthesis of the target molecule using starting materials that already contain deuterium at specific positions. rsc.orgresearchgate.net This approach is often necessary when HDE methods lack the required selectivity or when non-exchangeable positions need to be labeled. nih.govnih.gov
This strategy involves incorporating deuterated reagents at a suitable stage in a multi-step synthesis. Common deuterated reagents include:
Deuterated Reducing Agents : Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are used to introduce deuterium during the reduction of carbonyls, esters, or nitriles. nih.gov
Deuterated Alkylating Agents : Compounds such as iodomethane-d₃ (CD₃I) can be used to introduce a deuterated methyl group.
Deuterium Gas (D₂) : Used in catalytic hydrogenation reactions to saturate double or triple bonds, incorporating deuterium atoms across the bond. nih.govresearchgate.net
Deuterated Solvents and Water (D₂O) : Can serve as the deuterium source in various reactions, including those catalyzed by enzymes. nih.govresearchgate.net
While powerful, this method may require the development of a unique synthetic route specifically for the deuterated analogue. rsc.orgnih.gov
Hydrogen-Deuterium Exchange Reactions
Approaches to the Total Synthesis of Mesembrine (B35894) and Analogues
Mesembrine's structure, featuring a bicyclic ring system and a challenging benzylic quaternary carbon, has made it a frequent target for total synthesis, with over 40 distinct routes reported. pku.edu.cnwikipedia.org These existing syntheses provide a framework for developing a synthesis of Mesembrine-d3.
The first total synthesis of mesembrine, reported in 1965, yielded a racemic mixture of the (+) and (-) enantiomers. wikipedia.org Many subsequent racemic syntheses have been developed, often focusing on efficiency and step economy. These routes can be adapted for deuterium incorporation by substituting a standard reagent with its deuterated counterpart at a key step.
For example, a concise synthesis of (±)-mesembrine has been achieved by merging hydrogen atom transfer (HAT) photocatalysis with palladium-catalyzed allylic alkylation. acs.org Another efficient racemic synthesis involves a Rh(I)-catalyzed [5 + 1] cycloaddition followed by a palladium-catalyzed cross-coupling reaction to construct the quaternary carbon. pku.edu.cn
Adaptation for Deuteration: To synthesize (±)-Mesembrine-d₃, specifically with a deuterated N-methyl group, a precursor amine could be alkylated using a deuterated methylating agent like iodomethane-d₃ (CD₃I) in the final step of the synthesis. Alternatively, if a reductive amination step is employed to form the N-methylpyrrolidine ring, a deuterated formaldehyde (B43269) source or a deuterated reducing agent could be used.
Table 2: Selected Racemic Syntheses of Mesembrine and Potential Deuteration Strategies
| Key Reaction Step | Description | Potential Deuteration Point |
|---|---|---|
| Pd-Catalyzed Allylic Alkylation | Merges photocatalytic nucleophile generation with Pd-catalysis to form a key intermediate. acs.org | Use of a deuterated coupling partner or deuterated reagents in subsequent transformations. |
| Rh(I)-Catalyzed [5+1] Cycloaddition | Forms the cyclohexenone ring system from a vinylcyclopropane (B126155) and carbon monoxide. pku.edu.cn | Introduction of deuterium into the vinylcyclopropane precursor. |
| Aza-Michael Addition | Final ring closure to form the pyrrolidine (B122466) ring. pku.edu.cn | Alkylation of the resulting secondary amine with a reagent like CD₃I to install the N-methyl-d₃ group. |
The first asymmetric total synthesis of (+)-mesembrine was reported in 1971, utilizing a chiral auxiliary derived from L-proline in a Robinson annulation reaction. wikipedia.org Modern enantioselective strategies often rely on chiral catalysts to control the stereochemistry.
Notable enantioselective approaches include:
Palladium-Catalyzed Asymmetric Coupling : A palladium catalyst paired with a chiral phosphine (B1218219) ligand, such as (S)-Antphos, can be used to create the quaternary carbon stereocenter with high enantiomeric excess (ee). pku.edu.cn
Organocatalytic Aza-Michael Reaction : The desymmetrization of a cyclohexadienone using a cinchonine-derived thiourea (B124793) catalyst has been employed to construct a key intermediate for (-)-mesembrine. researchgate.net
Gold-Catalyzed Cyclization : An asymmetric gold-catalyzed reaction has been used to construct the central pyrrolidine moiety, including the quaternary stereocenter. acs.org
Considerations for Deuterated Variants : When planning an enantioselective synthesis of a deuterated variant like (-)-Mesembrine-d₃, the introduction of the isotopic label must be compatible with the stereochemistry-determining step. Often, the most practical approach is to introduce the deuterium in a late-stage reaction that does not affect the established chiral centers. For instance, after the successful enantioselective synthesis of the (-)-mesembrine core structure containing a secondary amine, alkylation with iodomethane-d₃ would yield the target (-)-Mesembrine-d₃ without compromising enantiopurity.
Racemic Synthetic Routes Adaptable for Deuteration
Characterization of Synthesized this compound
The structural confirmation and determination of isotopic purity for synthesized this compound require a combination of spectroscopic techniques. The primary methods are mass spectrometry and nuclear magnetic resonance spectroscopy. brightspec.com
Mass Spectrometry (MS) : MS is crucial for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, which will be higher than that of the unlabeled compound. researchgate.net For Mesembrine-d₃, the molecular ion peak ([M+H]⁺) would be expected at m/z 293, an increase of 3 mass units compared to unlabeled mesembrine (m/z 290). nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule. By comparing the fragmentation pattern of this compound to that of unlabeled mesembrine, the location of the deuterium atoms can often be confirmed. researchgate.netcdnsciencepub.comualberta.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides definitive structural information.
¹H NMR : In the proton NMR spectrum of Mesembrine-d₃ (assuming deuteration at the N-methyl group), the characteristic singlet for the N-CH₃ protons would be absent or significantly diminished. The rest of the spectrum should match that of unlabeled mesembrine. wikipedia.org
²H NMR : Deuterium NMR is used to directly observe the incorporated deuterium. A peak in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift can help identify its location. wikipedia.org
¹³C NMR : The carbon atom attached to the deuterium atoms (e.g., the N-CD₃ carbon) will appear as a multiplet due to C-D coupling and will have a different chemical shift compared to the N-CH₃ carbon in the unlabeled compound.
Table 3: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Information Obtained |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight increase due to deuterium; used to calculate isotopic purity. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information and confirms the location of deuterium labels via fragmentation analysis. researchgate.net |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the absence of protons at the site of deuteration. wikipedia.org |
| Deuterium Nuclear Magnetic Resonance (²H NMR) | Directly detects the presence and chemical environment of the incorporated deuterium atoms. wikipedia.org |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Shows characteristic splitting patterns and chemical shifts for carbons bonded to deuterium. |
| High-Performance Liquid Chromatography (HPLC) | Used to purify the final compound and assess its chemical purity. nih.gov |
Spectroscopic Confirmation of Deuterium Labeling (e.g., NMR, MS)
Once a synthetic route is performed, the successful incorporation of the deuterium label and the structural integrity of the final compound must be rigorously confirmed using spectroscopic methods. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. bioresscientia.com
Mass Spectrometry (MS): Mass spectrometry is a fundamental technique to confirm the incorporation of deuterium atoms by detecting the change in molecular weight. Mesembrine has a molecular formula of C₁₇H₂₃NO₃ and a monoisotopic mass of approximately 289.1678 g/mol . The introduction of three deuterium atoms in place of three hydrogen atoms (as in a -CD₃ group) would result in a mass shift.
The expected mass increase for this compound would be approximately 3.0188 Da (3 x 1.006276 Da, the mass difference between deuterium and protium). Therefore, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ for this compound at an m/z value approximately 3 units higher than that of unlabeled mesembrine. Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used for such analyses. nih.gov
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Mesembrine | C₁₇H₂₃NO₃ | 289.1678 | 290.1751 |
| This compound | C₁₇H₂₀D₃NO₃ | 292.1866 | 293.1939 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the exact location of the deuterium label.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished. This provides strong evidence that the deuteration occurred at the intended site. All other proton signals corresponding to the rest of the molecule's scaffold should remain, confirming the structural integrity of the alkaloid.
¹³C NMR (Carbon NMR): The carbon atom attached to the deuterium atoms (the N-CD₃ carbon) will exhibit a characteristic multiplet signal due to coupling with deuterium (which has a nuclear spin I=1). The signal will also experience a slight upfield shift (isotopic shift) compared to the N-CH₃ carbon in unlabeled mesembrine.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show a single resonance signal in the region expected for a deuterated N-methyl group, providing unambiguous confirmation of the label's presence. Magnetic resonance spectroscopy (MRS) experiments have been successfully used to confirm deuterium labeling in other complex molecules. nih.gov
Chromatographic Purity Assessment
The chemical and isomeric purity of a synthesized standard like this compound is crucial for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of mesembrine and its related alkaloids. nih.gov
The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govscielo.org.za Detection is commonly achieved using a UV detector, often set at a wavelength of 228 nm, where the mesembrine chromophore absorbs. nih.gov
A validated HPLC method for mesembrine alkaloids demonstrates linearity over a specific concentration range, with correlation coefficients (r²) greater than 0.99. nih.gov The purity of this compound would be determined by integrating the peak area of the principal peak and comparing it to the total area of all observed peaks in the chromatogram. A purity level of >95% is typically required for analytical standards.
Method validation parameters, as established for unlabeled mesembrine alkaloids, provide a benchmark for the quality control of this compound.
| Parameter | Typical Value/Range |
|---|---|
| Linearity (Concentration Range) | 400 - 60,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 94.8% - 103.6% |
| Inter-day Precision (RSD) | < 3% |
| Recovery | 95% - 105% |
| Limit of Quantitation (LOQ) | 200 ng/mL |
| Limit of Detection (LOD) | 100 ng/mL |
Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. This technique can simultaneously assess the purity and confirm the identity of this compound by monitoring the specific parent and fragment ions corresponding to the deuterated compound, ensuring that co-eluting impurities are not missed. nih.gov
Advanced Analytical Methodologies Employing Mesembrine D3 As a Standard
The Role of Deuterated Analogues as Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in techniques like mass spectrometry, internal standards are essential for achieving precision and accuracy. clearsynth.com Deuterated analogues, such as Mesembrine-d3, are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. aptochem.com These are stable isotope-labeled versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium (B1214612). clearsynth.com
The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte. aptochem.com this compound and mesembrine (B35894) exhibit nearly identical properties, including extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. aptochem.com This co-elution is a critical characteristic that allows the internal standard to effectively compensate for variations that can occur during sample preparation, injection, and ionization. aptochem.comcerilliant.com
By adding a known quantity of this compound to a sample before processing, any loss of the analyte during extraction or inconsistencies in instrument response will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, thereby correcting for these potential errors and improving the accuracy and robustness of the analytical method. clearsynth.comtexilajournal.com The use of deuterated standards is particularly beneficial in complex biological matrices where matrix effects can significantly interfere with the analysis. clearsynth.com
Isotope Dilution Mass Spectrometry Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of elements and molecules. ontosight.ai It is considered a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and has applications in various fields, including the certification of reference materials. ontosight.aiup.ac.za
The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (mesembrine). osti.govwikipedia.org After thoroughly mixing the spike with the sample to ensure isotopic equilibrium, the mixture is analyzed by mass spectrometry. rsc.org The mass spectrometer measures the altered isotopic ratio of the analyte. up.ac.za By knowing the initial isotopic compositions and the amount of the added spike, the concentration of the analyte in the original sample can be calculated with a high degree of accuracy. ontosight.aiosti.gov
A key strength of IDMS is its ability to overcome the issue of incomplete analyte recovery during sample preparation, as the quantification relies on the ratio of isotopes rather than the absolute signal intensity of the analyte. osti.gov This makes it particularly suitable for the analysis of trace compounds in complex matrices. Applications of IDMS are widespread and include environmental analysis, clinical chemistry, and food science. ontosight.ainih.gov In the context of alkaloid analysis, IDMS using a deuterated standard like this compound can provide definitive quantification for pharmacokinetic studies and quality control of herbal products. texilajournal.comdntb.gov.ua
Method Development for Mesembrine and Analogues Using this compound
The development of analytical methods for the quantification of mesembrine and its related alkaloids, such as mesembrenone (B1676307), mesembranol, and epimesembranol, has been a focus of phytochemical research. researchgate.netualberta.ca The availability of a deuterated internal standard like this compound is pivotal for creating robust and validated methods.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) offers high sensitivity, selectivity, and speed for the analysis of complex mixtures. sci-hub.senih.gov Several studies have developed and validated UHPLC-MS methods for the simultaneous quantification of mesembrine and other alkaloids in biological matrices and plant material. sci-hub.senih.govresearchgate.net
In a typical UHPLC-MS/MS method, this compound would be added as an internal standard to the samples. texilajournal.com The separation of alkaloids is achieved on a C18 column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective detection minimizes interferences from the matrix. The use of this compound ensures that any variations in the analytical process are corrected, leading to accurate quantification. texilajournal.com
UHPLC-QToF-MS provides the additional advantage of high-resolution mass data, which allows for the confirmation of elemental compositions and the identification of unknown metabolites. scispace.comlcms.cz A study quantifying mesembrine and mesembrenone in mouse plasma utilized UHPLC-QToF-MS with quinine (B1679958) as an internal standard, demonstrating the high sensitivity of the technique. sci-hub.senih.gov The use of this compound in such a setup would further enhance the accuracy of quantification.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used technique for the analysis of mesembrine-type alkaloids in plant materials and commercial products. ualberta.canih.gov HPLC methods have been developed and validated for the simultaneous quantification of several mesembrine alkaloids, including mesembrine, mesembrenone, mesembranol, and Δ7-mesembrenone. researchgate.netualberta.ca
These methods typically use a C18 column and a mobile phase consisting of a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724). ualberta.caualberta.ca Detection is often performed at a specific UV wavelength, such as 228 nm, where the alkaloids exhibit absorbance. ualberta.canih.gov A PDA detector can provide spectral information, aiding in peak identification. researchgate.net
While HPLC-UV/PDA is a robust technique for quantification, it can be susceptible to interferences from co-eluting compounds. Therefore, mass spectrometric (MS) confirmation is often employed to ensure the identity of the quantified peaks. journals.co.za In such a workflow, the eluent from the HPLC system is directed to a mass spectrometer, which provides mass-to-charge ratio information for the separated compounds. journals.co.za Although a deuterated internal standard like this compound is primarily used with mass spectrometric detection, its application in an HPLC-UV method coupled with MS confirmation would provide the highest level of confidence in both the identity and the quantity of the measured alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been used for the analysis of mesembrine alkaloids. researchgate.nettandfonline.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. For the analysis of mesembrine and its analogues, which are alkaloids, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior.
In a GC-MS method, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. researchgate.net The use of a deuterated internal standard like this compound is highly advantageous in GC-MS analysis. scioninstruments.com It co-elutes with the analyte and compensates for variations in injection volume, derivatization efficiency, and ionization. scioninstruments.com The mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their mass difference.
Studies have utilized GC-MS to identify and screen for mesembrine alkaloids in various plant species. researchgate.nettandfonline.com The development of a quantitative GC-MS method using this compound as an internal standard would offer a reliable alternative to LC-MS methods, especially for specific applications where GC-MS provides better resolution or sensitivity for certain compounds.
High-Performance Liquid Chromatography (HPLC-UV/PDA) with Mass Spectrometric Confirmation
Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection and Quantification
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The use of a deuterated internal standard like this compound plays a significant role in achieving acceptable validation parameters.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. mathewsopenaccess.com For the quantification of mesembrine and its analogues, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Studies have shown excellent linearity for mesembrine analysis with correlation coefficients (r²) greater than 0.99 over a wide concentration range. researchgate.netsci-hub.se
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels. The use of a deuterated internal standard helps to minimize systematic errors, leading to high accuracy. For mesembrine analysis, reported accuracies are typically within the range of 89.5% to 106%. sci-hub.senih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The use of an internal standard like this compound significantly improves precision by correcting for random variations. Inter-day and intra-day precision for mesembrine analysis are generally reported to be less than 15%. sci-hub.senih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These limits are crucial for the analysis of trace amounts of alkaloids. For the analysis of mesembrine and mesembrenone in mouse plasma using UHPLC-QToF-MS, the LOQ was reported to be 10 ng/mL. sci-hub.senih.gov In an HPLC-UV method for Sceletium plant material, the LOD and LOQ for mesembrine were found to be 100 ng/mL and 200 ng/mL, respectively. researchgate.netualberta.ca
Table of Method Validation Parameters from Literature
| Analytical Method | Analyte(s) | Internal Standard | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (%) | Precision (RSD %) | LOQ | LOD | Reference |
| UHPLC-QToF-MS | Mesembrine, Mesembrenone | Quinine | 10–1000 ng/mL | >0.99 | 89.5–106 | <12.6 | 10 ng/mL | 5 ng/mL | sci-hub.se |
| HPLC-UV | Mesembrine, Mesembrenone, Mesembranol, Epimesembranol, Δ7-mesembrenone | Not specified | 400–60,000 ng/mL | >0.99 | 94.8–103.6 | <3 | 200 ng/mL | 100 ng/mL | researchgate.netualberta.ca |
| CZE | Mesembrine | Quinine Hydrochloride | 2.5–80 µg/mL | >0.995 | 92.5–104.5 | <2.7 | 2.5 µg/mL | 1.5 µg/mL | nih.gov |
| HPTLC-Densitometry | Mesembrine, Mesembrenol, Mesembranol, Mesembrenone | Not specified | 180–420 ng/band (Mesembrine) | 0.994–0.999 | N/A | N/A | 80.04 ng/band | 27.20 ng/band | akjournals.com |
Mitigation of Matrix Effects in Complex Biological and Botanical Matrices
The analysis of mesembrine and related alkaloids in complex samples like plasma, urine, or crude plant extracts is particularly susceptible to matrix effects. These matrices contain a multitude of endogenous compounds (e.g., phospholipids, salts, pigments) that can co-elute with the target analytes and interfere with their ionization in the mass spectrometer source. This interference can lead to either ion suppression, where the signal of the analyte is reduced, or ion enhancement, where the signal is artificially increased. Both scenarios result in inaccurate quantification.
This compound, a deuterated analog of mesembrine, serves as an ideal internal standard to correct for these matrix-induced variations. By introducing a known concentration of this compound into the sample at an early stage of the sample preparation process, it experiences the same physical and chemical environments as the endogenous, non-labeled mesembrine. This includes any losses during extraction and, crucially, the same degree of ion suppression or enhancement during LC-MS analysis. Because this compound is chemically identical to mesembrine but has a different mass (due to the replacement of three hydrogen atoms with deuterium), it can be distinguished by the mass spectrometer. The ratio of the signal from the analyte (mesembrine) to the signal from the internal standard (this compound) is used for quantification. This ratio remains constant even if the absolute signals of both compounds fluctuate due to matrix effects, thus providing a highly accurate and precise measurement.
The effectiveness of using a deuterated internal standard to mitigate matrix effects is well-documented in the analysis of various compounds in complex matrices. For instance, studies on other alkaloids and psychoactive compounds in plant and biological samples have demonstrated that the use of their deuterated counterparts significantly improves the accuracy and reliability of quantitative results by compensating for matrix-induced signal variability.
Table 1: Illustrative Example of Matrix Effect Mitigation using a Deuterated Internal Standard
| Analyte | Sample Matrix | Analyte Response (without IS) | Analyte Response (with Deuterated IS) | % Recovery (without IS) | % Recovery (with Deuterated IS) |
| Mesembrine | Plasma | 85,000 | 99,500 | 85% | 99.5% |
| Mesembrine | Botanical Extract | 72,000 | 101,200 | 72% | 101.2% |
| Mesembrine | Urine | 115,000 | 98,900 | 115% | 98.9% |
This table provides a hypothetical illustration of how a deuterated internal standard like this compound can correct for ion suppression (in plasma and botanical extract) and ion enhancement (in urine) to yield more accurate recovery values.
Application in Chemotaxonomic Profiling of Mesembrine-Type Alkaloids
Chemotaxonomy involves the use of chemical constituents of plants to classify and differentiate between species. In the case of the genus Sceletium, which includes several species known to produce mesembrine-type alkaloids, chemotaxonomic profiling is a powerful tool for species identification and quality control of commercial products. The alkaloid profiles can vary significantly between different Sceletium species, making them valuable chemical markers.
Comparative Analysis of Alkaloid Profiles Across Sceletium Species
Research has shown distinct differences in the alkaloid composition of various Sceletium species. These differences are crucial for taxonomic classification and for ensuring the correct plant material is used in herbal products. For example, species can be broadly categorized into 'tortuosum' and 'emarcidum' types based on their leaf venation and, as it turns out, their alkaloid profiles. scielo.org.zaresearchgate.netscielo.org.za
Studies employing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) have revealed that Sceletium tortuosum, Sceletium expansum, and Sceletium strictum (all 'tortuosum' types) contain mesembrine and other related alkaloids, though in varying concentrations. scielo.org.zascielo.org.za In contrast, species classified as 'emarcidum' type, such as Sceletium emarcidum and Sceletium rigidum, have been found to be largely devoid of mesembrine-type alkaloids. scielo.org.zaresearchgate.netscielo.org.za This stark chemical difference underscores the importance of accurate species identification.
The use of an internal standard like this compound in these comparative analyses is critical for obtaining reliable quantitative data, allowing for a more precise differentiation between species based on their chemical fingerprints.
Table 2: Comparative Alkaloid Content (% w/w) in Different Sceletium Species of the 'Tortuosum' Type
| Alkaloid | Sceletium tortuosum | Sceletium expansum | Sceletium strictum |
| Mesembrine | 2.20% | 0.30% | 0.68% |
| Mesembrenone | 0.16% | 0.03% | 0.76% |
| Mesembranol | 0.18% | BDL | N/A |
| Epimesembranol | 0.41% | BDL | N/A |
Data sourced from a chemotaxonomic study by Patnala and Kanfer (2013). scielo.org.za BDL = Below Detection Limit. N/A = Not Assayed.
Semi-Quantitative Analysis Using Deuterated Standards
In many instances, a full quantitative analysis with calibration curves for every single alkaloid may not be feasible due to the lack of commercially available reference standards for all minor alkaloids. In such cases, semi-quantitative analysis using a deuterated internal standard like this compound offers a practical solution.
The principle behind this approach is that the deuterated standard will have a very similar ionization efficiency and chromatographic behavior to the structurally related, non-labeled alkaloids. By assuming a relative response factor of 1 (or another empirically determined factor) between the internal standard and the other alkaloids, one can estimate the concentrations of these compounds relative to the known concentration of the added this compound.
This method is particularly useful for obtaining a rapid overview of the relative abundance of different mesembrine-type alkaloids within a sample, even for those for which no pure analytical standard is available. This is invaluable for high-throughput screening of numerous plant samples for chemotaxonomic purposes or for quality control to ensure a consistent alkaloid profile in herbal products. While not as precise as a fully validated quantitative method, semi-quantitative analysis provides crucial information for comparing different samples and identifying significant variations in their chemical composition.
Table 3: Hypothetical Semi-Quantitative Analysis of Minor Alkaloids in a Sceletium Extract Using this compound
| Alkaloid | Retention Time (min) | Peak Area (Analyte) | Peak Area (this compound) | Estimated Concentration (µg/g) |
| Unknown Alkaloid A | 6.8 | 15,600 | 50,000 | ~31.2 |
| Unknown Alkaloid B | 8.1 | 8,900 | 50,000 | ~17.8 |
| Unknown Alkaloid C | 9.5 | 22,300 | 50,000 | ~44.6 |
This table illustrates a hypothetical scenario where the concentration of unknown alkaloids is estimated based on their peak area relative to the peak area of a known concentration of this compound (assuming a response factor of 1).
Investigations into Mesembrine Metabolism and Mechanistic Pathways Utilizing Stable Isotope Tracers
Elucidation of Mesembrine (B35894) Biotransformation Pathways
The biotransformation of mesembrine, a primary alkaloid from the plant Sceletium tortuosum, involves several metabolic reactions that alter its structure and facilitate its excretion. researchgate.netnih.govscispace.com Stable isotope tracers like Mesembrine-d3 are crucial for accurately mapping these complex pathways. The "isotope cluster technique," where the deuterated compound and its metabolites appear as a distinct doublet in mass spectra, simplifies the process of identifying drug-related compounds in complex biological matrices. nih.gov
Identification of Phase I and Phase II Metabolites Using this compound as Tracer
Metabolism studies of mesembrine have identified a series of Phase I and Phase II metabolites. researchgate.netscispace.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.
Phase I Metabolism: Studies using human liver preparations and rat urine have shown that mesembrine undergoes several key Phase I transformations. researchgate.netnih.govscispace.com The primary pathways identified are:
O-demethylation: The removal of a methyl group from a methoxy (B1213986) substituent on the aromatic ring.
N-demethylation: The removal of the N-methyl group.
Hydroxylation: The addition of a hydroxyl group at various positions on the molecule.
Dihydration: The addition of two hydrogen atoms.
The use of a deuterated tracer like this compound, in conjunction with high-resolution mass spectrometry (HRMS), allows for the confident identification of these metabolites. researchgate.netresearchgate.net For example, after administering mesembrine, researchers have identified metabolites such as O-demethyl-dihydro-mesembrine, N-demethyl-dihydro-mesembrine, and bis-demethyl-dihydro-mesembrine in rat urine. researchgate.netscispace.com
Phase II Metabolism: Following Phase I reactions, the newly formed phenolic or hydroxylated metabolites can undergo Phase II conjugation. researchgate.netscispace.com
Glucuronidation: Attachment of a glucuronic acid moiety.
Sulfation: Attachment of a sulfate (B86663) group.
These conjugation reactions further enhance the water solubility of the metabolites, preparing them for renal excretion. The phenolic metabolites of mesembrine, in particular, have been observed to be excreted partly as glucuronides and sulfates. researchgate.netscispace.com
| Metabolic Phase | Reaction Type | Resulting Metabolites (Examples) |
|---|---|---|
| Phase I | O-demethylation | O-demethyl-mesembrine |
| N-demethylation | N-demethyl-mesembrine | |
| Hydroxylation | Hydroxy-mesembrine | |
| Combination | O-demethyl-dihydro-mesembrine, N-demethyl-dihydro-mesembrine, Bis-demethyl-dihydro-mesembrine | |
| Phase II | Glucuronidation | Mesembrine-glucuronide |
| Sulfation | Mesembrine-sulfate |
In Vitro Metabolic Studies (e.g., Liver Microsome Preparations)
In vitro models are essential for studying drug metabolism in a controlled environment. researchgate.net Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard tool for these investigations. researchgate.neteuropa.eu
In studies of mesembrine, incubations with pooled human liver microsomes (HLM) have been used to replicate and confirm the metabolic pathways observed in in vivo animal studies. researchgate.netnih.gov These experiments involve adding mesembrine to a preparation of liver microsomes along with necessary cofactors (like NADPH for CYP enzymes) and analyzing the resulting mixture over time. researchgate.neteuropa.eu The use of this compound as an internal standard or tracer in these assays allows for precise quantification and identification of the metabolites formed. researchgate.net Most of the Phase I metabolites identified in rat urine have also been detected in these human liver preparations, demonstrating a good correlation between the preclinical animal models and human metabolism. researchgate.netnih.gov
Role of Cytochrome P450 Isoenzymes in Mesembrine Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the Phase I metabolism of a vast number of drugs and xenobiotics. nih.gov Identifying the specific CYP isoenzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions.
Research has shown that several CYP isoenzymes are involved in the metabolism of mesembrine. researchgate.netcore.ac.uk The two primary demethylation reactions are catalyzed by different, though overlapping, sets of enzymes:
O-demethylation of mesembrine is catalyzed by CYP1A2, CYP2B6, CYP2C19, and CYP2D6. researchgate.net
N-demethylation of mesembrine is catalyzed by CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. researchgate.net
This broad involvement of multiple CYP enzymes suggests that the metabolism of mesembrine is robust.
| Metabolic Reaction | Responsible CYP Isoenzyme |
|---|---|
| O-demethylation | CYP1A2 |
| CYP2B6 | |
| CYP2C19 | |
| CYP2D6 | |
| N-demethylation | CYP1A2 |
| CYP2B6 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3A4 | |
| CYP3A5 |
Deuterium (B1214612) Kinetic Isotope Effects in Reaction Mechanism Studies
The deuterium kinetic isotope effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) at a bond-breaking site is replaced by a deuterium atom (²H). trea.commdpi.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. nih.gov This effect can be used to probe reaction mechanisms. trea.com
A detectable DKIE can influence the pharmacokinetic and pharmacologic profiles of a drug. trea.com For instance, deuteration at a primary site of metabolism can slow down the metabolic process, potentially increasing the drug's half-life and exposure. nih.gov While specific DKIE studies focused on this compound are not extensively detailed in the provided search results, the principle is a fundamental aspect of using deuterated analogs in metabolic research. trea.comnih.gov If the N-demethylation or O-demethylation of mesembrine involves the cleavage of a C-H bond that is replaced in this compound, a primary DKIE would be expected, providing insight into the rate-limiting steps of its metabolism.
Disposition Studies of Mesembrine Utilizing Deuterated Analogues (Preclinical Methodologies)
Disposition studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are a cornerstone of preclinical drug development. tno.nlnih.gov The use of isotopically labeled compounds is the gold standard for these studies, providing a complete picture of the fate of a drug and its metabolites in the body. pharmaron.comnih.gov
While radiolabeled tracers like ¹⁴C are common, stable isotope tracers like this compound offer the advantage of not being radioactive. trea.comnih.gov In preclinical ADME studies, a deuterated analogue can be administered to animal models (e.g., rats or mice). nih.gov Subsequently, biological samples such as plasma, urine, and feces are collected over time.
Using liquid chromatography-mass spectrometry (LC-MS), researchers can track the parent compound (this compound) and its deuterated metabolites. researchgate.net This allows for the determination of key pharmacokinetic parameters and the establishment of a mass balance, showing where the drug is distributed and how it is eliminated from the body. Although specific ADME studies using this compound are not detailed in the search results, the methodology is a standard and powerful approach in preclinical research to understand the complete disposition of a new chemical entity. tno.nlnih.govpharmaron.com
Perspectives on Future Research Directions and Methodological Advancements
Integration of Mesembrine-d3 in Advanced Metabolomics and Proteomics Workflows
The simultaneous analysis of metabolites and proteins from a single sample, known as multi-omics, is becoming increasingly important for a comprehensive understanding of cellular regulation and biological responses. nih.govbiorxiv.org In these integrated workflows, which often handle limited sample material, precision and accuracy are paramount. biorxiv.orgresearchgate.net Deuterated compounds, such as this compound, serve as ideal internal standards in mass spectrometry (MS)-based metabolomics. thalesnano.comresearchgate.netsigmaaldrich.cn
The primary role of an internal standard is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, ion suppression, and instrument signal drift. sigmaaldrich.cn Because this compound is chemically identical to its non-deuterated counterpart, mesembrine (B35894), it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. However, its increased mass, due to the replacement of three hydrogen atoms with deuterium (B1214612), allows it to be distinguished from the native analyte. ontosight.ai
By adding a known quantity of this compound to a sample at the beginning of the workflow, researchers can accurately quantify the amount of endogenous mesembrine. This process, known as stable isotope dilution analysis, is considered the gold standard for quantitative analysis in complex biological matrices. researchgate.net As researchers increasingly adopt single-sample workflows for joint metabolomic and proteomic analyses, the use of specific deuterated standards like this compound will be indispensable for generating reliable and reproducible quantitative data. nih.govbiorxiv.org This allows for a more accurate correlation between changes in protein expression and the corresponding metabolic phenotype.
Table 1: Role of Deuterated Standards in Integrated 'Omics' Workflows
| Workflow Stage | Challenge | Role of this compound (as Internal Standard) |
| Sample Extraction | Incomplete or variable recovery of analytes | Normalizes for extraction inconsistencies |
| Chromatography | Minor shifts in retention time | Confirms analyte identity through co-elution |
| Mass Spectrometry | Ion suppression/enhancement from matrix effects | Compensates for signal variability, ensuring accurate quantification sigmaaldrich.cn |
| Data Analysis | Ensuring quantitative accuracy across samples | Provides a stable reference point for calculating absolute concentrations |
Innovations in Analytical Techniques for Complex Natural Product Matrices
Natural products, such as extracts from the plant Sceletium tortuosum (kanna), are inherently complex mixtures containing hundreds of distinct molecules. biorxiv.orgscribd.com The accurate quantification of a specific active compound like mesembrine within such a matrix presents a significant analytical challenge. niscpr.res.inamazonaws.com Modern analytical chemistry has seen the rise of highly sensitive and high-throughput techniques to address this complexity, including Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). biorxiv.orgmdpi.comscience.gov
These advanced hyphenated techniques provide the high resolution and specificity needed to separate and detect target analytes in a complex background. niscpr.res.inscience.gov However, the accuracy of quantification still relies heavily on the use of appropriate internal standards. nih.gov this compound is crucial for these innovative methods when applied to the analysis of mesembrine-containing products.
For instance, in a UPLC-MS/MS analysis, this compound allows for the development of robust and precise quantification methods by minimizing matrix effects, which are a common problem in natural product analysis. science.gov Similarly, in GC-MS analysis, which often requires derivatization of the analytes, deuterated standards that undergo the same derivatization reaction are essential for accurate results. nih.gov The development of methods using this compound ensures that the data generated is reliable, a critical factor for quality control in herbal supplements and for pharmacological research. biorxiv.org
Future innovations will likely involve the coupling of these advanced separation techniques with high-resolution mass spectrometry (HRMS), enabling not only the quantification of known alkaloids like mesembrine but also the simultaneous identification of unknown metabolites in an untargeted fashion. ga-online.org In all such applications, the availability of specific deuterated standards like this compound will remain a cornerstone of analytical rigor.
Broader Applications of Deuterated Mesembrine Analogues in Chemical Biology
The utility of deuterated compounds extends beyond their role as internal standards in analytical chemistry. In the broader field of chemical biology, they are powerful tools for investigating biological processes at a molecular level. Deuterated mesembrine analogues, including this compound and other specifically labeled variants, have significant potential in several research areas.
One key application is in metabolic pathway tracing. thalesnano.com By administering a deuterated mesembrine analogue to a biological system, researchers can use MS-based techniques to track its metabolic fate. This allows for the identification of metabolic "soft spots" where the molecule is modified, leading to the discovery of novel metabolites and a deeper understanding of how the compound is processed in the body. princeton.edu This information is invaluable for pharmacokinetic and pharmacodynamic studies. ontosight.ai
Furthermore, deuterated compounds are used to study reaction mechanisms, including those involved in biosynthesis. thalesnano.comresearchgate.net By incorporating deuterated precursors into the organism that produces mesembrine, scientists can elucidate the intricate enzymatic steps involved in the alkaloid's formation. This knowledge could pave the way for biosynthetic production of these valuable compounds.
The kinetic isotope effect is another important principle that can be exploited. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond are often slower. researchgate.net By strategically placing deuterium atoms at sites of metabolic oxidation, researchers can create "metabolically stabilized" analogues of a drug or bioactive compound. princeton.edu Therefore, deuterated mesembrine analogues could be synthesized to probe the functional importance of specific metabolic pathways and potentially to develop new compounds with altered pharmacokinetic profiles.
Q & A
Q. What are the validated analytical methods for quantifying Mesembrine-d3 in biological matrices?
Methodological Answer:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision .
- Validate methods according to ICH M10 guidelines , ensuring parameters like specificity, linearity (1–100 ng/mL), limit of detection (LOD ≤ 0.5 ng/mL), and accuracy (85–115%) are met .
- Include matrix effect evaluations (e.g., plasma vs. cerebrospinal fluid) to address variability .
Q. How can researchers ensure the synthetic purity of this compound for in vitro studies?
Methodological Answer:
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and isotopic enrichment (>98% deuterium incorporation) .
- Use HPLC with UV/Vis detection (λ = 254 nm) to assess chemical purity (>99.5%) and resolve synthetic byproducts .
Q. What experimental controls are critical for this compound pharmacokinetic studies in rodent models?
Methodological Answer:
- Include vehicle controls (e.g., saline or DMSO) to isolate compound-specific effects.
- Monitor plasma half-life (t½) , volume of distribution (Vd) , and clearance rates using serial blood sampling over 24–72 hours .
- Validate cross-reactivity of anti-Mesembrine antibodies in immunoassays to avoid false positives .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?
Methodological Answer:
- Conduct sensitivity analyses to identify variables (e.g., cytochrome P450 isoforms, incubation temperatures) affecting metabolic rates .
- Replicate experiments using cryopreserved hepatocytes from multiple donors to assess inter-individual variability .
- Apply multi-omics integration (transcriptomics + metabolomics) to map enzyme-compound interactions .
Q. What strategies optimize the design of this compound’s comparative efficacy studies against non-deuterated analogs?
Methodological Answer:
- Use dose-response curves (EC₅₀ comparisons) in receptor-binding assays (e.g., serotonin transporter inhibition) to quantify potency shifts .
- Employ molecular dynamics simulations to analyze deuterium’s impact on binding kinetics and residence time .
- Address isotopic effects via Arrhenius plots to differentiate thermodynamic (ΔH) vs. kinetic (activation energy) contributions .
Q. How should researchers address ethical and reproducibility challenges in preclinical this compound neuropharmacology studies?
Methodological Answer:
- Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to minimize bias .
- Share raw data and protocols via FAIR-aligned repositories (e.g., Zenodo) to enhance transparency .
- Conduct meta-analyses of existing datasets to identify publication biases or methodological inconsistencies .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for handling high variability in this compound’s tissue distribution data?
Methodological Answer:
Q. What criteria should guide the selection of primary literature for this compound’s mechanistic studies?
Methodological Answer:
Q. How can interdisciplinary teams mitigate gaps in this compound’s translational research?
Methodological Answer:
- Establish cross-functional workflows integrating medicinal chemistry, pharmacokinetics, and behavioral neuroscience .
- Use pre-registration platforms (e.g., Open Science Framework) to align hypotheses and methods before data collection .
- Conduct joint peer reviews with experts in deuteration chemistry and neuropharmacology to critique study designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
